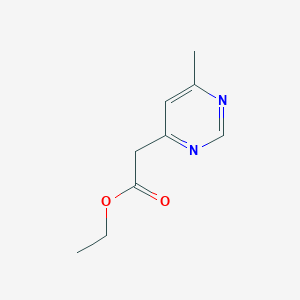

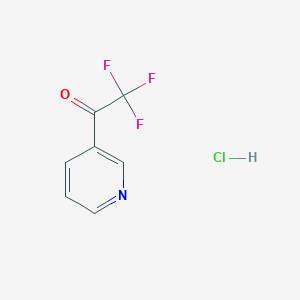

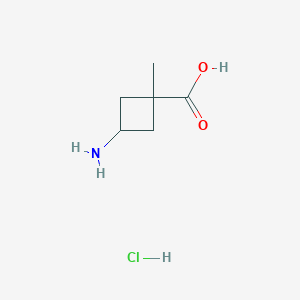

![molecular formula C8H7N3O2 B1403494 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid CAS No. 1234615-86-1](/img/structure/B1403494.png)

7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid

Vue d'ensemble

Description

“7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid” is a compound with the molecular weight of 177.16 . It is a solid at room temperature and should be stored in a refrigerator . Its IUPAC name is this compound .

Synthesis Analysis

The synthesis of pyrrolo[2,3-d]pyrimidine derivatives has been explored in various studies . For instance, one study developed a series of 7H-pyrrolo[2,3-d]pyrimidine derivatives as PAK4 inhibitors . Another study designed and synthesized pyrrolo[2,3-d]pyrimidine derivatives based on molecular diversity .

Molecular Structure Analysis

The molecular structure of 7H-pyrrolo[2,3-d]pyrimidine derivatives has been analyzed in several studies . For example, one study used X-ray structures of LRRK2 kinase domain surrogates, based on checkpoint kinase 1 (CHK1) and a CHK1 10-point mutant, to optimize the structure of pyrrolo[2,3-d]pyrimidines .

Chemical Reactions Analysis

The chemical reactions involving 7H-pyrrolo[2,3-d]pyrimidine derivatives have been studied . For instance, one study indicated that compound 5n regulated the phosphorylation of PAK4 in vitro .

Physical and Chemical Properties Analysis

The physical and chemical properties of 7H-pyrrolo[2,3-d]pyrimidine derivatives have been analyzed . For instance, the compound has a molecular weight of 119.12 g/mol, a topological polar surface area of 41.6 Ų, and a complexity of 105 .

Applications De Recherche Scientifique

Synthesis and Characterization

Pyrrolo[2,3-d]pyrimidines Synthesis : Pyrrolo[2,3-d]pyrimidines, including derivatives of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid, have been synthesized through various methods. One approach involves reactions from 5-carbethoxy-4-chloro-2-phenylpyrimidine leading to derivatives with fungicidal properties (Kim & Santilli, 1969).

Experimental and Theoretical Characterization : Another study has focused on the experimental and theoretical characterization of new pyrrolo[2,3-d]pyrimidines, assessing their antibacterial activity against various bacteria. This provides insights into their potential medicinal applications (Vazirimehr et al., 2017).

Chemical Modifications and Applications

Chemical Modifications for Antitumor Activity : A study on the synthesis of 7-alkyl-4-amino-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acids revealed potential antitumor applications. These derivatives showed promise in inhibiting de novo purine nucleotide biosynthesis, highlighting their potential as targeted antitumor agents (Wang et al., 2013).

Design and Biological Evaluation of Derivatives : Research has also delved into the design, synthesis, and biological evaluation of pyrrolo[2,3-d]pyrimidines as dual inhibitors of thymidylate synthase and AICARFTase. These compounds showed significant antitumor potential, further expanding the therapeutic scope of pyrrolo[2,3-d]pyrimidine derivatives (Liu et al., 2016).

Antiviral Properties

- Antiviral and Antiproliferative Evaluation : Synthesis of certain acyclic 6-substituted pyrrolo[2,3-d]pyrimidine nucleoside analogs related to sangivamycin and toyocamycin has shown antiviral and antiproliferative properties. This highlights their potential in antiviral therapy (Swayze et al., 1992).

Mécanisme D'action

Target of Action

The primary target of 7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid is JAK1 , a member of the Janus kinase family . JAK1 plays a crucial role in signal transduction for various cytokines and growth factors, which are essential for cell growth, differentiation, and immune response .

Mode of Action

This compound interacts with JAK1, inhibiting its activity . This inhibition disrupts the JAK-STAT signaling pathway, leading to changes in gene expression and cellular responses .

Biochemical Pathways

The compound primarily affects the JAK-STAT signaling pathway . By inhibiting JAK1, it disrupts the phosphorylation and activation of STAT proteins, which are responsible for transducing signals from the cell surface to the nucleus, leading to changes in gene expression .

Pharmacokinetics

The compound’s interaction with jak1 suggests it is able to reach its target within cells

Result of Action

The inhibition of JAK1 by this compound leads to a disruption in the JAK-STAT signaling pathway . This can result in altered gene expression and cellular responses, potentially leading to effects such as anti-inflammatory or anti-cancer activity .

Safety and Hazards

Analyse Biochimique

Biochemical Properties

7-methyl-7H-pyrrolo[2,3-d]pyrimidine-6-carboxylic acid plays a crucial role in various biochemical reactions. It has been identified as an inhibitor of several key enzymes, including α-amylase and p21-activated kinase 4 (PAK4). The inhibition of α-amylase by this compound can be beneficial in managing diabetes by slowing down the breakdown of starch into glucose . Additionally, the compound’s interaction with PAK4, a kinase involved in cell growth and apoptosis, highlights its potential in cancer therapy . The nature of these interactions typically involves the formation of hydrogen bonds and hydrophobic interactions with the active sites of the enzymes.

Cellular Effects

The effects of this compound on cellular processes are profound. It has been shown to induce apoptosis in cancer cells by inhibiting key kinases such as EGFR, Her2, VEGFR2, and CDK2 . This inhibition leads to cell cycle arrest and the activation of pro-apoptotic proteins like caspase-3 and Bax, while downregulating anti-apoptotic proteins such as Bcl-2 . Furthermore, the compound influences cell signaling pathways, gene expression, and cellular metabolism, making it a potent agent in cancer treatment.

Molecular Mechanism

At the molecular level, this compound exerts its effects through specific binding interactions with biomolecules. For instance, its inhibition of PAK4 involves binding to the hinge region and β-sheets of the kinase, forming hydrogen bonds and electrostatic interactions . This binding disrupts the kinase’s activity, leading to the inhibition of downstream signaling pathways involved in cell proliferation and survival. Additionally, the compound’s ability to inhibit α-amylase is attributed to its binding to the enzyme’s active site, preventing the breakdown of starch into glucose .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits good stability under standard laboratory conditions, but its degradation can occur under extreme pH or temperature conditions . Long-term studies have shown that the compound maintains its inhibitory effects on enzymes and cancer cells over extended periods, although some reduction in potency may occur due to gradual degradation .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At lower doses, the compound effectively inhibits target enzymes and induces apoptosis in cancer cells without significant toxicity . At higher doses, toxic effects such as liver and kidney damage have been observed . These findings highlight the importance of optimizing dosage to balance efficacy and safety.

Metabolic Pathways

This compound is involved in several metabolic pathways. It interacts with enzymes such as cytochrome P450, which plays a role in its metabolism and clearance from the body . The compound’s metabolism can lead to the formation of active metabolites that contribute to its therapeutic effects. Additionally, its impact on metabolic flux and metabolite levels has been studied, revealing alterations in glucose and lipid metabolism .

Transport and Distribution

The transport and distribution of this compound within cells and tissues involve specific transporters and binding proteins. The compound is known to interact with membrane transporters that facilitate its uptake into cells . Once inside the cell, it can accumulate in specific tissues, such as the liver and kidneys, where it exerts its therapeutic effects .

Subcellular Localization

The subcellular localization of this compound is critical for its activity. The compound has been found to localize in the cytoplasm and nucleus of cells, where it interacts with target enzymes and proteins . Post-translational modifications and targeting signals play a role in directing the compound to specific cellular compartments, enhancing its efficacy .

Propriétés

IUPAC Name |

7-methylpyrrolo[2,3-d]pyrimidine-6-carboxylic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C8H7N3O2/c1-11-6(8(12)13)2-5-3-9-4-10-7(5)11/h2-4H,1H3,(H,12,13) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GXCQEXDWMSJOIJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1C(=CC2=CN=CN=C21)C(=O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C8H7N3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

177.16 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Avertissement et informations sur les produits de recherche in vitro

Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

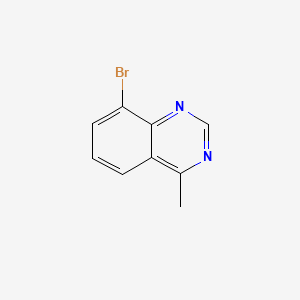

![2-(Dibromomethyl)benzo[d]thiazole](/img/structure/B1403413.png)

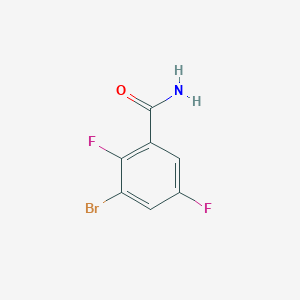

![4,7-Dibromo-2-phenylbenzo[d]thiazole](/img/structure/B1403415.png)

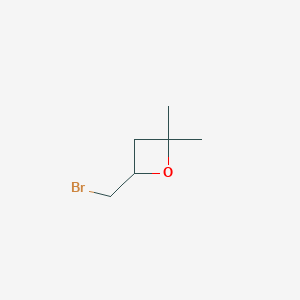

![Benzyl [(1R)-2-(3,5-bis(trifluoromethyl)phenyl)-1-methyl-2-oxo-ethyl]carbamate](/img/structure/B1403423.png)

![(3AR,7AR)-2-Methyl-octahydro-3H-pyrrolo[3,4-C]pyridin-3-one](/img/structure/B1403424.png)

![2-Methyl-7-azaspiro[3.5]nonan-2-OL](/img/structure/B1403429.png)